molecular formula C22H25ClN4O2 B8245015 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine

Cat. No.: B8245015
M. Wt: 412.9 g/mol
InChI Key: HDKXJYFMEWHHLY-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is a synthetic organic compound belonging to the quinazoline class. Quinazolines are known for their diverse biological activities and are often explored for their potential therapeutic applications. This particular compound features a quinazoline core substituted with benzyloxy, chloro, methoxy, and N-methylpiperidinyl groups, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of Substituents:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through crystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde or benzoic acid derivatives.

    Reduction: Reduction reactions can target the quinazoline core or the chloro group, potentially leading to dechlorinated or hydrogenated products.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions typically require bases like sodium hydride or potassium carbonate and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Benzaldehyde, benzoic acid derivatives.

    Reduction: Dechlorinated quinazoline, hydrogenated quinazoline.

    Substitution: Various substituted quinazoline derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive molecule, particularly in cell signaling pathways.

    Medicine: Explored for its therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory activities.

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is not fully elucidated but may involve:

    Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.

    Pathways Involved: It could influence signaling pathways related to cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Gefitinib: Another quinazoline derivative used as an anticancer agent targeting epidermal growth factor receptor (EGFR).

    Erlotinib: Similar to gefitinib, used in cancer therapy targeting EGFR.

    Lapatinib: A quinazoline derivative used in combination therapy for breast cancer, targeting both EGFR and HER2.

Uniqueness

7-(Benzyloxy)-2-chloro-6-methoxy-N-(1-methylpiperidin-4-YL)quinazolin-4-amine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other quinazoline derivatives.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-chloro-6-methoxy-N-(1-methylpiperidin-4-yl)-7-phenylmethoxyquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O2/c1-27-10-8-16(9-11-27)24-21-17-12-19(28-2)20(13-18(17)25-22(23)26-21)29-14-15-6-4-3-5-7-15/h3-7,12-13,16H,8-11,14H2,1-2H3,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKXJYFMEWHHLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)NC2=NC(=NC3=CC(=C(C=C32)OC)OCC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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